Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with (3S)-3-methyl-4-oxopiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylic acid.
Reduction: Benzyl (3S)-3-methyl-4-hydroxypiperidine-1-carboxylate.
Substitution: Benzyl azide derivatives.
Scientific Research Applications
Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis to release the active piperidine derivative, which then interacts with the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S)-3-methyl-4-hydroxypiperidine-1-carboxylate
- Benzyl (3S)-3-methyl-4-aminopiperidine-1-carboxylate
- Benzyl (3S)-3-methyl-4-oxopiperidine-1-sulfonate
Uniqueness
Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and stability compared to its hydroxyl and amino counterparts. This uniqueness makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCUJRUBSQTDSQ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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